An In-Depth Technical Guide to all-trans-Retinal-d5: Properties, Synthesis, and Application in Bioanalytical Research
An In-Depth Technical Guide to all-trans-Retinal-d5: Properties, Synthesis, and Application in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of all-trans-Retinal-d5, a deuterated isotopologue of the critical vitamin A metabolite, all-trans-retinal. Designed for researchers in vision science, pharmacology, and drug development, this document details the chemical structure, physicochemical properties, and synthesis of all-trans-Retinal-d5. A significant focus is placed on its principal application as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous all-trans-retinal. Detailed experimental protocols, including sample preparation, chromatographic separation, and mass spectrometric analysis, are provided to facilitate its effective implementation in a laboratory setting. This guide aims to serve as a practical resource, underpinned by scientific principles, to support rigorous and reproducible research.
Introduction: The Significance of all-trans-Retinal and the Role of Isotopic Labeling
All-trans-retinal, a polyene aldehyde, is a pivotal molecule in a multitude of biological processes. It is a key component of the visual cycle, serving as the chromophore for rhodopsin and other visual pigments[1][2]. Beyond its role in vision, all-trans-retinal is the metabolic precursor to all-trans-retinoic acid, a potent signaling molecule that regulates gene expression involved in cell growth, differentiation, and embryonic development[3][4].
Given its low endogenous concentrations and reactive aldehyde functionality, the accurate quantification of all-trans-retinal in complex biological matrices presents a significant analytical challenge[5]. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative bioanalysis, offering high precision and accuracy. This technique relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. All-trans-Retinal-d5, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for the quantification of all-trans-retinal[6]. Its use allows for the correction of analyte loss during sample preparation and variations in ionization efficiency during mass spectrometric analysis, thereby ensuring the reliability of the obtained results.
Chemical Structure and Physicochemical Properties
The defining feature of all-trans-Retinal-d5 is the strategic placement of five deuterium atoms on the cyclohexene ring, which provides a distinct mass shift without significantly altering its chemical behavior.
Chemical Structure
Figure 1: Chemical structure of all-trans-Retinal-d5.
Caption: The structure highlights the all-trans configuration of the polyene chain and the five deuterium atoms on the β-ionone ring.
Physicochemical Properties
A summary of the key physicochemical properties of all-trans-Retinal-d5 is presented in Table 1. These properties are crucial for its handling, storage, and application in analytical methods.
| Property | Value | Source |
| IUPAC Name | (2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal | [7] |
| Synonyms | Retinene-d5, E-Retinal-d5, Retinaldehyde-d5 | [2][5] |
| CAS Number | 1217234-58-6 | [5] |
| Molecular Formula | C₂₀H₂₃D₅O | [2] |
| Molecular Weight | 289.47 g/mol | [5] |
| Appearance | Yellow Solid | [5] |
| Storage | -86°C, in an amber vial, under an inert atmosphere | [5] |
| Solubility | Soluble in ethanol and DMSO | [8] |
Note: The properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart, all-trans-retinal.
Spectroscopic Properties
Mass Spectrometry
The key feature of all-trans-Retinal-d5 is its mass difference compared to the unlabeled compound, which is fundamental to its use in IDMS. Due to the reactive nature of the aldehyde group, all-trans-retinal is often derivatized to its oxime or other stable adducts prior to LC-MS/MS analysis[9][10]. The fragmentation pattern of the derivatized all-trans-Retinal-d5 will show a +5 Da shift for fragments containing the deuterated ring. For example, in the analysis of all-trans-retinoic acid-d5, a fragment corresponding to the loss of the side chain was observed with the deuterium labels retained, confirming their position on the ring[11]. A similar fragmentation pattern is expected for all-trans-Retinal-d5 derivatives.
NMR Spectroscopy
Although specific 1H and 13C NMR spectra for all-trans-Retinal-d5 are not widely published, the spectra of the non-deuterated all-trans-retinal are well-characterized. In the 1H NMR spectrum of all-trans-Retinal-d5, the signals corresponding to the protons on the deuterated positions of the β-ionone ring would be absent. Similarly, in the 13C NMR spectrum, the carbons bearing deuterium would exhibit triplet splitting (due to C-D coupling) and a slight upfield shift compared to the corresponding carbons in the non-deuterated molecule. This data is crucial for confirming the isotopic labeling pattern and purity of the standard[6].
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of all-trans-retinal in ethanol exhibits a characteristic absorption maximum (λmax) at approximately 383 nm[9]. The electronic transitions responsible for this absorption are primarily located in the polyene chain. Therefore, the deuteration on the β-ionone ring is expected to have a negligible effect on the UV-Vis spectrum.
Synthesis of all-trans-Retinal-d5
A plausible synthetic route would start with a deuterated β-ionone precursor. The polyene side chain can then be built up through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, followed by oxidation of the terminal alcohol to the aldehyde. For instance, the synthesis of deuterated 11-cis-retinal has been reported, demonstrating the feasibility of introducing deuterium at specific positions[12].
Figure 2: Generalized synthetic workflow for all-trans-Retinal-d5.
Caption: A conceptual pathway illustrating the key stages in the synthesis of all-trans-Retinal-d5 from a deuterated starting material.
Application in Quantitative Bioanalysis: A Step-by-Step Protocol
The primary and most critical application of all-trans-Retinal-d5 is as an internal standard for the accurate quantification of all-trans-retinal in biological samples using LC-MS/MS. The following protocol provides a detailed workflow for this application.
Preparation of Standard Solutions and Calibration Curve
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Stock Solutions: Prepare a stock solution of all-trans-Retinal-d5 in an appropriate solvent such as ethanol or DMSO. Due to the light and air sensitivity of retinoids, it is crucial to use amber vials and handle solutions under an inert atmosphere (e.g., argon or nitrogen). Store stock solutions at -80°C for long-term stability.
-
Working Solutions: Prepare a series of working standard solutions of non-deuterated all-trans-retinal of known concentrations by serial dilution of a primary stock solution.
-
Calibration Curve: To construct the calibration curve, a fixed amount of the all-trans-Retinal-d5 internal standard is added to each working standard solution of all-trans-retinal. This creates a set of standards with varying analyte-to-internal standard concentration ratios.
Sample Preparation
The following is a robust protocol for the extraction and derivatization of retinal from biological matrices, adapted from a validated method[9][13][14].
-
Homogenization: Homogenize the biological tissue sample (e.g., retina, liver, plasma) in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the all-trans-Retinal-d5 internal standard solution to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.
-
Derivatization: To stabilize the reactive aldehyde group, derivatize the retinal in the sample to its oxime by adding a solution of hydroxylamine or an O-alkylhydroxylamine[9][10]. This reaction should be performed in the dark to prevent photoisomerization.
-
Liquid-Liquid Extraction: Extract the derivatized retinoids using an organic solvent such as hexane or a mixture of hexane and ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Figure 3: Experimental workflow for retinal quantification.
Caption: A step-by-step diagram illustrating the sample preparation and analysis process using all-trans-Retinal-d5 as an internal standard.
LC-MS/MS Analysis
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Chromatographic Separation: Use a reverse-phase C18 column to separate the derivatized all-trans-retinal from other isomers and matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed[13][14].
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both the derivatized all-trans-retinal and the all-trans-Retinal-d5 internal standard.
-
Analyte (derivatized): Monitor the transition corresponding to the derivatized all-trans-retinal.
-
Internal Standard (derivatized): Monitor the transition corresponding to the derivatized all-trans-Retinal-d5, which will have a +5 Da shift in the precursor ion mass.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the selected transitions of both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards. Determine the concentration of all-trans-retinal in the unknown samples by interpolating their peak area ratios on the calibration curve.
Stability and Handling
All-trans-retinal and its deuterated analogue are sensitive to light, oxygen, and heat[15]. Therefore, stringent handling and storage procedures are necessary to maintain their integrity.
-
Storage: Store the solid compound and solutions at -80°C or lower in amber vials under an inert atmosphere.
-
Handling: All manipulations should be performed under dim red light to minimize photoisomerization and degradation. Use freshly prepared solutions whenever possible.
-
Safety: All-trans-retinal is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
All-trans-Retinal-d5 is an indispensable tool for researchers requiring accurate and precise quantification of all-trans-retinal in biological systems. Its use as an internal standard in isotope dilution mass spectrometry provides a robust methodology to overcome the challenges associated with the analysis of this labile and low-abundance analyte. This technical guide provides the fundamental knowledge and practical protocols to enable scientists to confidently incorporate all-trans-Retinal-d5 into their research, thereby contributing to a deeper understanding of the multifaceted roles of retinoids in health and disease.
References
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